molecular formula C10H14F3NO4 B13478311 methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B13478311
M. Wt: 269.22 g/mol
InChI Key: SWMFOEUCKGKBKV-MDTBIHKOSA-N
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Description

Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoroacetic acid moiety adds to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the azabicyclo moiety: This step often involves the use of nitrogen-containing reagents and catalysts to introduce the azabicyclo structure.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.

    Addition of trifluoroacetic acid: The final step involves the reaction of the intermediate compound with trifluoroacetic acid under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or azabicyclo moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidized derivatives: Compounds with additional oxygen functionalities.

    Reduced derivatives: Compounds with reduced double bonds or functional groups.

    Substituted derivatives: Compounds with new substituents at the ester or azabicyclo positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetic acid moiety enhances its binding affinity and stability, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate: Without the trifluoroacetic acid moiety.

    Ethyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate: With an ethyl ester instead of a methyl ester.

    Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate; acetic acid: With acetic acid instead of trifluoroacetic acid.

Uniqueness

The presence of the trifluoroacetic acid moiety in methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds. This uniqueness allows for its application in specialized research and industrial processes.

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-4-5-3-6(9-4)7(5)8(10)11-2;3-2(4,5)1(6)7/h4-7,9H,3H2,1-2H3;(H,6,7)/t4-,5-,6-,7+;/m1./s1

InChI Key

SWMFOEUCKGKBKV-MDTBIHKOSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H]([C@H]2C(=O)OC)N1.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C2CC(C2C(=O)OC)N1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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